REACTION_SMILES
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[C:1]1(=[O:14])[c:2]2[c:3]([cH:10][cH:11][cH:12][cH:13]2)[C:4](=[O:9])[N:5]1[CH2:6][C:7]#[N:8].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[ClH:24].[P:15](=[S:16])([S-:17])([O:18][CH2:19][CH3:20])[O:21][CH2:22][CH3:23]>>[C:1]1(=[O:14])[c:2]2[c:3]([cH:10][cH:11][cH:12][cH:13]2)[C:4](=[O:9])[N:5]1[CH2:6][C:7]([NH2:8])=[S:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCN1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=S)([S-])OCC
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Name
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Type
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product
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Smiles
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NC(=S)CN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |